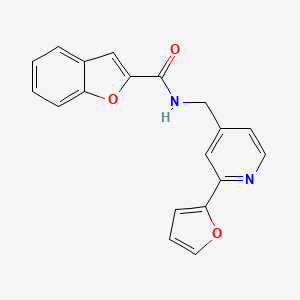

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O3 and its molecular weight is 318.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been studied for their immunosuppressive activity .

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which is potentially relevant to this compound, involves the transmetalation of organoboron reagents

Pharmacokinetics

The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids .

Result of Action

Similar compounds have been found to have immunosuppressive activity , suggesting that this compound may also have effects on immune response.

Action Environment

The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids . This suggests that the stability of this compound may be influenced by its chemical environment.

Actividad Biológica

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other therapeutic potentials.

Structural Characteristics

The compound is characterized by:

- Benzofuran moiety : Contributes to its pharmacological properties.

- Pyridine and furan rings : Known for their biological activity, enhancing the compound's potential in medicinal applications.

- Carboxamide functional group : Enhances solubility and biological activity.

This combination of structural elements positions this compound as a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit significant antitumor properties. Research indicates that compounds with similar structural motifs often target cancer cells effectively, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 15.3 | |

| Similar Benzofuran Derivatives | MCF7 (breast cancer) | 10.5 | |

| Furan-based Compounds | A549 (lung cancer) | 12.7 |

Antioxidant Properties

The furan and pyridine components of the compound are associated with antioxidant and anti-inflammatory activities . These properties are crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases. The ability to scavenge free radicals contributes to the therapeutic potential of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in substituents on the furan or pyridine rings can significantly affect potency and selectivity against specific targets.

Table 2: SAR Insights for Related Compounds

| Modification | Effect on Activity |

|---|---|

| Substitution at C2 of pyridine | Increased cytotoxicity against HepG2 cells |

| Hydroxyl group addition on furan | Enhanced antioxidant capacity |

| Alkyl chain length variation | Altered solubility and bioavailability |

Case Studies

- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of 15.3 μM, indicating significant cytotoxicity compared to control groups .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited substantial free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

- Inflammation Model : In a model of induced inflammation, the compound showed a marked reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(18-11-14-4-1-2-5-16(14)24-18)21-12-13-7-8-20-15(10-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOSVIISGSFONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.